N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-fluoro-N-(4-fluorophenyl)sulfonylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2N2O4S3/c18-13-1-5-15(6-2-13)27(22,23)21(17-12(11-20)9-10-26-17)28(24,25)16-7-3-14(19)4-8-16/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZWICNGDIDANK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)N(C2=C(C=CS2)C#N)S(=O)(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2N2O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 3-cyano-2-thienylamine with 4-fluorobenzenesulfonyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with 4-fluorophenylsulfonyl chloride to yield the final compound. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Inhibition of TNF-α Converting Enzyme (TACE)
Research indicates that compounds similar to N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide can act as inhibitors of TACE, an enzyme responsible for the cleavage of pro-TNF-α into its active form. This mechanism is crucial in treating inflammatory diseases, as TNF-α is involved in numerous pro-inflammatory processes. The inhibition of TACE can potentially lead to therapeutic benefits in conditions such as rheumatoid arthritis, Crohn's disease, and other autoimmune disorders .
1.2. Anticancer Properties
Studies have demonstrated that sulfonamide derivatives exhibit significant anticancer activity. For instance, research on similar compounds has shown effectiveness against various cancer cell lines, indicating that this compound may possess similar properties. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and survival .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of sulfonamide compounds is vital for optimizing their pharmacological properties. The presence of specific functional groups, such as cyano and fluorine substituents, significantly influences the biological activity of these compounds. For example, the incorporation of a cyano group has been linked to enhanced potency against certain targets, while fluorine atoms can improve metabolic stability and bioavailability .
Potential Therapeutic Areas
3.1. Autoimmune Diseases
Given its potential to inhibit TNF-α production, this compound may be beneficial in treating autoimmune diseases characterized by excessive inflammation. Conditions like lupus and multiple sclerosis could see therapeutic advancements through the application of such inhibitors .
3.2. Cancer Treatment
The anticancer properties suggest that this compound could be developed into a therapeutic agent for various malignancies. Further studies are required to elucidate its efficacy across different cancer types and to determine optimal dosing regimens .
Table 1: Summary of Case Studies on Related Compounds
Mechanism of Action
The mechanism of action of N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide involves its interaction with specific molecular targets. The cyano and sulfonyl groups are known to interact with enzymes and receptors, potentially inhibiting their activity. The fluoro groups enhance the compound’s binding affinity and stability, making it a potent inhibitor in biochemical pathways.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups: The 3-cyano group on the thiophene ring (target compound) enhances electrophilicity, similar to cyano-substituted pyridines . This contrasts with electron-donating groups (e.g., methyl in ), which increase steric bulk but reduce reactivity. Halogenation: Fluorine atoms at the para positions (common in all analogs) improve metabolic stability and influence crystal packing via C–F···π interactions . Heterocycles: Thiophene (target compound) and pyridine rings introduce π-conjugation, affecting electronic spectra and binding affinities in biological systems.
Spectral Data :
Crystallographic and Conformational Analysis
Table 2: Crystallographic Parameters of Selected Sulfonamides
Key Observations:
- Dihedral Angles : The dihedral angle between the sulfonyl benzene and the substituted aryl ring ranges from 75.8° to 89.5°, influenced by steric and electronic effects. The target compound’s thiophene ring may reduce this angle due to smaller steric bulk compared to dimethylphenyl .
- Torsional Angles : All analogs exhibit near-planar C–S–N–C torsional angles (~177–179°), critical for maintaining sulfonamide conformation and hydrogen-bonding networks .
Biological Activity
N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound based on available literature, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural features:
- A thienyl ring with a cyano group at the 3-position.
- A fluorobenzenesulfonamide moiety that enhances its biological properties.
The molecular formula can be represented as CHFNOS.
Research indicates that this compound exhibits multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. For example, it demonstrates significant inhibition against COX-2, which is implicated in inflammation and pain .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
Table 1: Biological Activity Summary
Case Studies
- Antimicrobial Efficacy : In a study assessing the antimicrobial properties, this compound was tested against multiple strains of Staphylococcus aureus and Enterococcus faecalis. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM, indicating robust activity against these pathogens .
- Anti-inflammatory Potential : A separate investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Results demonstrated significant reduction in paw swelling and inflammatory markers when treated with the compound compared to control groups .
Research Findings
Recent studies have also explored structure-activity relationships (SARs) for derivatives of this compound, revealing that modifications to the thienyl and sulfonamide groups can enhance biological activity. For instance, fluorination at specific positions has been linked to improved COX inhibition and increased antimicrobial potency .
Q & A
What are the key considerations for synthesizing N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide?
Level: Basic
Answer:
Synthesis typically involves multi-step organic reactions, including sulfonylation, nucleophilic substitution, and cyclization. Critical factors include:
- Reaction Conditions: Temperature control (e.g., 0–60°C for sulfonamide bond formation) and solvent choice (e.g., DMF or THF for polar intermediates) to optimize yields .
- Purification: Column chromatography or recrystallization to isolate the target compound from byproducts.
- Functional Group Compatibility: The cyano and thienyl groups require protection during sulfonylation to avoid side reactions .
How is the crystal structure of this compound validated?
Level: Basic
Answer:
X-ray crystallography is the primary method:
- Data Collection: High-resolution diffraction data collected at low temperatures (e.g., 173 K) to minimize thermal motion .
- Refinement: SHELXL software for structural refinement, ensuring accurate bond lengths and angles .
- Visualization: ORTEP-III for generating thermal ellipsoid diagrams to assess disorder or anisotropy .
What spectroscopic techniques are critical for characterizing this compound?
Level: Basic
Answer:
- NMR Spectroscopy: and NMR to confirm substituent positions and purity. For example, fluorine atoms at the 4-fluorophenyl group show distinct shifts .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- IR Spectroscopy: Identification of sulfonamide (S=O stretching at ~1350 cm) and cyano (C≡N at ~2200 cm) groups .
How can researchers address unexpected byproducts during synthesis?
Level: Advanced
Answer:
- Analytical Screening: Use HPLC or UPLC to detect impurities early. Adjust reaction stoichiometry or catalysts (e.g., Pd for cross-coupling) to suppress side reactions .
- Mechanistic Studies: Density Functional Theory (DFT) calculations to model reaction pathways and identify intermediates prone to side reactions.
- Crystallographic Analysis: Resolve unexpected products via X-ray diffraction, as demonstrated in studies of analogous sulfonamides .
What strategies optimize binding affinity studies for biological targets?
Level: Advanced
Answer:
- Surface Plasmon Resonance (SPR): Real-time monitoring of interactions with enzymes or receptors (e.g., carbonic anhydrase isoforms) to calculate values .
- Structure-Activity Relationship (SAR): Systematic substitution of the thienyl or fluorophenyl groups to assess impact on potency .
- Molecular Docking: Software like AutoDock Vina to predict binding modes, guided by crystallographic data .
How do functional groups influence the compound’s reactivity and stability?
Level: Advanced
Answer:
- Cyano Group: Enhances electrophilicity for nucleophilic attacks but may hydrolyze under acidic conditions. Stabilize via steric hindrance or low-temperature storage .
- Fluorine Atoms: Improve metabolic stability and lipophilicity. Para-fluorine on the benzene ring increases electron-withdrawing effects, affecting sulfonamide acidity (p ~8–10) .
- Thienyl Moiety: Participates in π-π stacking with aromatic residues in target proteins, confirmed via crystallography .
What computational methods aid in designing derivatives with enhanced properties?
Level: Advanced
Answer:
- Quantum Mechanical Calculations: Assess electronic effects of substituents (e.g., Hammett σ constants for fluorine) .
- Molecular Dynamics (MD): Simulate solvation effects and conformational flexibility in biological environments .
- ADMET Prediction: Tools like SwissADME to optimize pharmacokinetics (e.g., logP <3 for blood-brain barrier penetration) .
How are data contradictions resolved in crystallographic and spectroscopic analyses?
Level: Advanced
Answer:
- Cross-Validation: Compare X-ray data with NMR/IR results. For example, conflicting bond lengths may indicate disorder, resolved via SHELXL’s PART instruction .
- Twinned Data Analysis: Use PLATON to detect twinning and reprocess data with HKL-3000 .
- Dynamic Effects: Variable-temperature NMR to distinguish static disorder from dynamic motion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
